L-Ornithine dihydrochloride

Catalog No.
S1892325
CAS No.
6211-16-1
M.F
C5H14Cl2N2O2
M. Wt
205.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Ornithine dihydrochloride

CAS Number

6211-16-1

Product Name

L-Ornithine dihydrochloride

IUPAC Name

(2S)-2,5-diaminopentanoic acid;dihydrochloride

Molecular Formula

C5H14Cl2N2O2

Molecular Weight

205.08 g/mol

InChI

InChI=1S/C5H12N2O2.2ClH/c6-3-1-2-4(7)5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H/t4-;;/m0../s1

InChI Key

HGBAVEGDXFHRQP-FHNDMYTFSA-N

SMILES

C(CC(C(=O)O)N)CN.Cl.Cl

Canonical SMILES

C(CC(C(=O)O)N)CN.Cl.Cl

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN.Cl.Cl

Precursor in Polyamine Biosynthesis

L-Ornithine dihydrochloride serves as a substrate for the enzyme ornithine decarboxylase. This enzyme catalyzes the decarboxylation of L-ornithine, producing putrescine, a precursor molecule for various polyamines like spermidine and spermine [1]. Polyamines play essential roles in cell growth, proliferation, and differentiation [1]. Researchers use L-Ornithine dihydrochloride to study polyamine biosynthesis and its regulation in various biological contexts.

[1] Li, J., & Morris, DR. (2016). Ornithine decarboxylase. The International Journal of Biochemistry & Cell Biology, 79, 1–8.

Ammonia Detoxification Studies

L-Ornithine dihydrochloride can be used to investigate the urea cycle, a metabolic pathway responsible for detoxifying ammonia in the body. In this pathway, L-ornithine acts as a precursor for the production of L-citrulline, another essential intermediate [2]. Researchers can utilize L-Ornithine dihydrochloride to study ammonia detoxification mechanisms and potential therapeutic interventions for hyperammonemia, a condition characterized by excess ammonia levels in the blood.

[2] Brusilow, WS, & Peters, TJ. (1986). The Urea Cycle. Advances in Enzymology and Related Areas of Molecular Biology, 58, 225–272.

Protein and Cell Culture Applications

Due to its role in amino acid metabolism, L-Ornithine dihydrochloride can be incorporated into cell culture media to support cell growth and protein synthesis. Researchers can use it to supplement culture media for various cell types, particularly those with high protein synthesis demands [3].

[3] Life Technologies. (n.d.). L-Ornithine hydrochloride.

L-Ornithine dihydrochloride is a salt form of the non-proteinogenic α-amino acid L-ornithine, characterized by the chemical formula C5_5H14_{14}Cl2_2N2_2O2_2. It is primarily involved in the urea cycle, a critical metabolic pathway for nitrogen disposal in mammals. L-Ornithine is not coded for by DNA, making it a non-proteinogenic amino acid. It plays a vital role in synthesizing other amino acids, such as arginine and citrulline, and is essential for various physiological processes, including ammonia detoxification and cellular metabolism .

L-Ornithine's primary function lies in the urea cycle. It acts as a substrate for the enzyme ornithine transcarbamoylase, which converts it to citrulline, a crucial step in detoxifying ammonia into urea for excretion.

Research suggests that L-Orn.HCl supplementation might increase arginine levels by facilitating its synthesis from ornithine. Arginine plays a role in nitric oxide production, potentially impacting blood flow and muscle function [, ]. However, the exact mechanisms underlying its effects in various physiological processes require further investigation.

Limited data exists regarding the specific safety profile of L-Orn.HCl.

General safety considerations for L-ornithine include:

  • Potential for gastrointestinal side effects like nausea, diarrhea, and abdominal cramps at high doses [].
  • Possible interactions with medications like those affecting blood sugar or blood pressure [].

  • Urea Cycle: L-Ornithine is produced from L-arginine through the action of the enzyme arginase, which hydrolyzes arginine to yield urea and L-ornithine. This reaction is crucial for the excretion of excess nitrogen from the body.
  • Synthesis of Polyamines: Through the action of ornithine decarboxylase, L-ornithine serves as a precursor for polyamines like putrescine, which are important for cell growth and differentiation .
  • Conversion to Citrulline: In the mitochondria, L-ornithine reacts with carbamoyl phosphate to form citrulline, facilitated by ornithine transcarbamylase. This reaction is part of the urea cycle and contributes to nitrogen metabolism .

L-Ornithine dihydrochloride exhibits several biological activities:

  • Antifatigue Effects: Research indicates that supplementation with L-ornithine can reduce exercise-induced fatigue by improving energy efficiency and promoting ammonia excretion during physical activity .
  • Muscle Growth and Recovery: It has been marketed as a supplement for bodybuilders, with claims that it may enhance human growth hormone levels and muscle recovery post-exercise, although evidence supporting significant effects on growth hormone release is limited .
  • Hepatic Health: L-Ornithine L-aspartate, a related compound, has been used therapeutically in treating hepatic encephalopathy and cirrhosis by facilitating ammonia detoxification in patients with liver dysfunction .

L-Ornithine dihydrochloride can be synthesized through various methods:

  • Chemical Synthesis: One common method involves the reaction of diethyl malonate with ammonia followed by hydrolysis and decarboxylation to yield L-ornithine, which is then converted to its dihydrochloride salt form.
  • Biotechnological Methods: Fermentation processes using specific bacterial strains can also produce L-ornithine from simpler substrates like glucose or other amino acids through metabolic pathways .

L-Ornithine dihydrochloride has diverse applications:

  • Nutritional Supplements: It is commonly used in dietary supplements aimed at athletes and bodybuilders for its purported benefits in muscle recovery and performance enhancement.
  • Pharmaceuticals: The compound has therapeutic applications in treating conditions related to ammonia toxicity, such as hepatic encephalopathy.
  • Cell Culture: In laboratory settings, L-ornithine serves as a supplement in cell culture media to support cell growth and proliferation due to its role in protein synthesis and cellular metabolism .

Several compounds share structural or functional similarities with L-Ornithine dihydrochloride. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
L-ArgininePrecursor in urea cycleProteinogenic amino acid; involved in nitric oxide production
CitrullineMetabolite of ornithinePlays a role in nitric oxide synthesis; enhances exercise performance
PutrescinePolyamine derived from ornithineInvolved in cellular growth; lower molecular weight
L-LysineBasic amino acidEssential amino acid; involved in protein synthesis
Ornithine L-aspartateSalt form of ornithineUsed clinically for liver health; combines ornithine with aspartate

L-Ornithine dihydrochloride's uniqueness lies in its specific role as a non-proteinogenic amino acid crucial for nitrogen metabolism while also serving as a precursor for other biologically significant compounds .

Structural Analysis and Molecular Properties

Crystalline Structure and Isomeric Forms

L-Ornithine dihydrochloride crystallizes in a monoclinic system with the non-centrosymmetric space group $$ P12_11 $$ . The unit cell parameters are $$ a = 9.948 \, \text{Å} $$, $$ b = 7.9637 \, \text{Å} $$, $$ c = 4.9826 \, \text{Å} $$, and $$ \beta = 83.13^\circ $$, forming a tightly packed lattice stabilized by hydrogen bonds between ammonium, carboxylate, and chloride ions . The molecule adopts a zwitterionic configuration in the solid state, with protonation at the α-amino and δ-ammonium groups, while the carboxyl group remains deprotonated .

The compound exists exclusively in the L-enantiomeric form due to its biosynthetic origin, with no evidence of racemization under standard storage conditions . Chirality is confirmed by a specific optical rotation of $$ [\alpha]^{20}_D = +16^\circ $$ to $$ +19^\circ $$ (5% aqueous solution) .

Table 1: Crystallographic Parameters of L-Ornithine Dihydrochloride

ParameterValue
Crystal SystemMonoclinic
Space Group$$ P12_11 $$
Unit Cell Dimensions$$ a = 9.948 \, \text{Å} $$, $$ b = 7.9637 \, \text{Å} $$, $$ c = 4.9826 \, \text{Å} $$, $$ \beta = 83.13^\circ $$
Molecular Formula$$ \text{C}5\text{H}{12}\text{N}2\text{O}2 \cdot 2\text{HCl} $$
Molecular Weight205.08 g/mol

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • $$ ^1\text{H} $$ NMR (400 MHz, D$$2$$O): Peaks at $$ \delta $$ 3.818 ppm (α-CH), 3.071 ppm (δ-NH$$3^+$$), and 1.926–1.870 ppm (methylene protons) confirm the pentanoic acid backbone .
  • $$ ^{13}\text{C} $$ NMR: Resonances at 175.2 ppm (C=O), 54.1 ppm (α-C), and 39.8–25.3 ppm (methylene carbons) align with the zwitterionic structure .

Infrared (IR) Spectroscopy:
Key absorptions include:

  • $$ 3427 \, \text{cm}^{-1} $$: N–H stretching (NH$$_3^+$$)
  • $$ 1665 \, \text{cm}^{-1} $$: C=O asymmetric stretching
  • $$ 1398 \, \text{cm}^{-1} $$: COO$$^-$$ symmetric stretching

Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) shows a molecular ion peak at $$ m/z = 205.08 $$ (M$$^+$$), with fragment ions at $$ m/z = 132 $$ (loss of HCl) and $$ m/z = 90 $$ (cleavage of the carboxyl group) .

Thermodynamic Stability and Solubility Profile

L-Ornithine dihydrochloride exhibits high thermal stability, with decomposition initiating at $$ 197^\circ \text{C} $$ . The compound is hygroscopic, requiring storage under inert gas at controlled room temperature (15–25°C) .

Solubility:

SolventSolubility (25°C)
Water34 mg/mL (201.63 mM)
EthanolInsoluble
DMSOInsoluble

Aqueous solubility is pH-dependent, peaking at 543 mg/mL in neutral conditions due to zwitterion stabilization . The solubility decreases in acidic media (pH < 4) as the carboxyl group protonates, reducing ionic interactions .

Synthesis and Purification

(Note: This section was excluded per user instructions.)

Analytical Methodologies

(Note: This section was excluded per user instructions.)

Urea Cycle Dynamics and Ammonia Detoxification

L-Ornithine dihydrochloride functions as a central component in the urea cycle, also known as the ornithine cycle, which represents the primary mechanism for ammonia detoxification in mammals [2] [5]. The urea cycle converts toxic ammonia into urea, a less harmful compound that can be safely excreted by the kidneys [6]. This metabolic pathway occurs predominantly in periportal hepatocytes and involves a series of five enzymatic reactions [7].

The cycle begins with the formation of carbamoyl phosphate from ammonia and carbon dioxide by carbamoyl phosphate synthetase I, which is activated by N-acetylglutamate [8] [9]. Ornithine then combines with carbamoyl phosphate through the action of ornithine transcarbamylase to form citrulline [10] [6]. This reaction occurs within the mitochondrial matrix and represents the second step of the urea cycle [5].

The relationship between ornithine availability and urea cycle efficiency demonstrates the compound's regulatory importance [11]. Studies have shown that ornithine metabolism is coupled to oxidative phosphorylation in isolated rat liver mitochondria, involving ornithine aminotransferase, glutamic semialdehyde dehydrogenase, and glutamate dehydrogenase [11]. This coupling mechanism suggests that ornithine may be utilized to sustain ATP levels during mitochondrial energy-deficiency states, resulting in decreased urea-cycle flux and increased ammonia production [11].

Table 1: Kinetic Parameters of Ornithine Aminotransferase

ParameterWild-typeUnitsReference
Km (Ornithine)0.3 mMmM [12]
Km (α-Ketoglutarate)0.13 mMmM [13]
kcat0.59 s⁻¹s⁻¹ [12]
kcat/Km (Ornithine)540 M⁻¹s⁻¹M⁻¹s⁻¹ [12]
kcat/Km (α-KG)8.46×10³ M⁻¹s⁻¹M⁻¹s⁻¹ [13]

The ammonia detoxification process through L-ornithine demonstrates remarkable efficiency, with each cycle consuming three ATP molecules and producing one molecule of urea [6] [14]. Research indicates that L-ornithine L-aspartate acts through substrate activation mechanisms to detoxify ammonia, serving as a substrate for the urea cycle and increasing urea production in periportal hepatocytes [15].

Interorgan Metabolism Between Liver and Peripheral Tissues

The metabolic fate of L-ornithine dihydrochloride involves complex interorgan relationships, particularly between the liver and peripheral tissues [16] [17]. The liver serves as the primary site for ornithine metabolism, containing all enzymes necessary for complete oxidation of ornithine to carbon dioxide [18]. Hepatic ornithine aminotransferase expression is restricted to perivenous hepatocytes and co-localized with glutamine synthetase expression, suggesting a major role in nitrogen homeostasis [19].

Studies examining interorgan amino acid metabolism in humans with normal liver function have revealed that glutamine serves as a precursor of ornithine, which can be converted to citrulline by the intestine [17]. Citrulline is subsequently transformed in the kidneys to arginine, establishing an intestinal-renal pathway for arginine synthesis [17]. The liver extracts citrulline from this pathway at a rate dependent on intestinal citrulline release and hepatic citrulline influx [17].

Table 2: Ornithine Distribution and Ornithine Aminotransferase Activity Across Tissues

TissueOrnithine ConcentrationOrnithine Aminotransferase ActivityReference
Liver25-50 μmol/gHigh [20]
Kidney (Female)15-30 μmol/gVery High [21]
Kidney (Male)8-15 μmol/gHigh [21]
Skeletal Muscle10-20 μmol/gLow [22]
Brain5-15 μmol/gModerate [23]

The kidney demonstrates significant gender differences in ornithine metabolism, with female rats showing fourfold higher ornithine aminotransferase protein levels compared to males [21]. In renal tissues, L-ornithine is reabsorbed along the proximal convoluted tubule and transported by basolateral carriers [21]. The ornithine aminotransferase protein distribution increases from the superficial cortex toward the outer medulla, reaching its highest level in cortical and medullary proximal straight tubules [21].

Skeletal muscle plays a unique role in ornithine metabolism, where ornithine is thought to serve as a precursor for glutamine synthesis with removal of two ammonia molecules for each ornithine molecule being metabolized to two molecules of glutamine [16]. Studies using ornithine phenylacetate treatment have shown that the effect was related to hepatic metabolism of ornithine rather than muscle-based ammonia fixation [22].

The transport of ornithine across cellular membranes involves specific carrier systems, particularly the cationic amino acid transporter-1, which plays a crucial role in ornithine uptake in various cell types [24]. Research has demonstrated that ornithine transport via this transporter may be essential for ornithine utilization in specific cellular contexts [24].

Regulatory Mechanisms of Ornithine-Aminotransferase Activity

The regulation of ornithine aminotransferase activity involves multiple molecular mechanisms that control both enzyme expression and catalytic function [25] [23]. Ornithine aminotransferase is a pyridoxal-5'-phosphate-dependent mitochondrial matrix enzyme that catalyzes the reversible transfer of the δ-amino group from ornithine to α-ketoglutarate, yielding glutamate-5-semialdehyde and glutamate [23] [26].

All-trans-retinoic acid serves as a significant regulator of ornithine aminotransferase expression and enzymatic activity in intestinal epithelial cells [25]. Treatment with retinoic acid induces increases in ornithine aminotransferase gene expression and enzymatic activity, resulting in decreased intracellular concentrations of ornithine and polyamines in a dose-dependent manner [25]. This regulation occurs through increased ornithine aminotransferase messenger ribonucleic acid expression rather than post-translational modifications [25].

Table 3: Regulatory Molecules in Ornithine Metabolism

Regulatory MoleculeTarget EnzymeEffectKm/Ki ValueReference
N-AcetylglutamateCarbamoyl Phosphate Synthetase IActivator0.2 mM [9]
ArginineN-Acetylglutamate SynthaseActivator0.16 mM [27]
GlutamateOrnithine AminotransferaseSubstrate6.3 mM [27]
OrnithineOrnithine TranscarbamylaseSubstrate0.3 mM [12]
ATPCarbamoyl Phosphate Synthetase ISubstrate2.0 mM [14]

The allosteric regulation of the urea cycle involves N-acetylglutamate as an essential activator of carbamoyl phosphate synthetase I [9] [28]. N-acetylglutamate levels increase in response to elevated ammonia concentrations, promoting carbamoyl phosphate synthetase I activity and enhancing the urea cycle's capacity for ammonia removal [9]. The synthesis of N-acetylglutamate is catalyzed by N-acetylglutamate synthase, which is significantly enhanced by arginine in mammalian systems [28].

Ornithine aminotransferase overexpression studies in transgenic mice have revealed that increased enzyme activity leads to decreased plasma and liver ornithine concentrations without affecting glutamine or arginine homeostasis [20]. The kinetic parameters of ornithine aminotransferase, including Km and maximum reaction velocity values, remain unchanged between wild-type and transgenic animals, indicating that overexpression affects enzyme quantity rather than catalytic efficiency [20].

The enzyme demonstrates higher affinity for α-ketoglutarate compared to ornithine, with the apparent Km for α-ketoglutarate being more than fivefold lower than that for ornithine [29]. This differential affinity suggests that α-ketoglutarate availability may be a limiting factor in ornithine catabolism under certain physiological conditions [29].

Gender-specific regulation of ornithine aminotransferase has been documented, with estrogens inducing enzyme expression in rats [30]. Female rats consistently demonstrate higher ornithine aminotransferase activity in kidney tissues compared to males, indicating hormonal influence on enzyme regulation [30] [21].

The metabolic integration of ornithine aminotransferase activity with other pathways involves its role in proline synthesis and polyamine metabolism [31] [32]. Under stress conditions, ornithine aminotransferase participates in stress-induced proline accumulation, serving as an alternative metabolic pathway in mitochondria [31]. The enzyme's activity is also linked to polyamine synthesis regulation, where increased ornithine aminotransferase activity can decrease intracellular ornithine availability for polyamine biosynthesis [25].

Table 4: Chemical Properties of L-Ornithine Dihydrochloride

PropertyValueReference
Molecular FormulaC₅H₁₄Cl₂N₂O₂ [1]
Molecular Weight205.08 g/mol [1]
CAS Number6211-16-1 [1]
Melting Point197-199°C (dec.) [4]
SolubilityFreely soluble in water [3]

UNII

8N284L2VLC

Sequence

X

Other CAS

6211-16-1

Wikipedia

Ornithine dihydrochloride

General Manufacturing Information

L-Ornithine, hydrochloride (1:2): INACTIVE

Dates

Modify: 2023-08-16

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